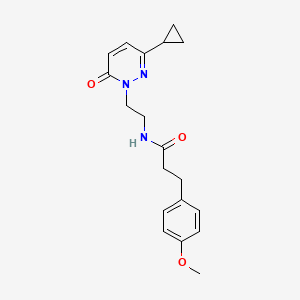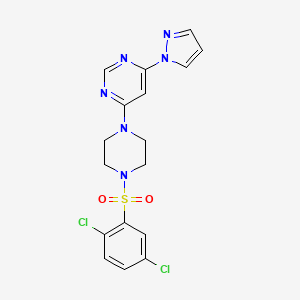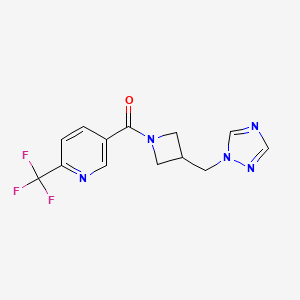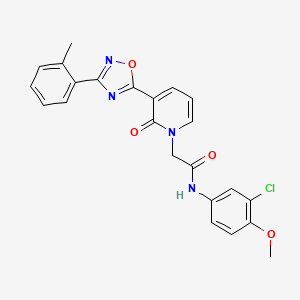
Cyclopropyl(4-pentylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4-pentylphenyl)methanone is a biochemical compound used for proteomics research . It has a molecular formula of C15H20O and a molecular weight of 216.32 .
Molecular Structure Analysis
The molecular structure of Cyclopropyl(4-pentylphenyl)methanone consists of a cyclopropyl group attached to a pentylphenyl methanone group . The exact 3D structure would require more detailed spectroscopic analysis for accurate determination.Physical And Chemical Properties Analysis
Cyclopropyl(4-pentylphenyl)methanone has a molecular weight of 216.32 . More detailed physical and chemical properties such as melting point, boiling point, and density would require experimental determination .Aplicaciones Científicas De Investigación
Antitubercular Agents
Cyclopropyl(4-pentylphenyl)methanone and its derivatives have been explored for their potent antitubercular activities. In a significant study, an efficient synthesis of aryloxyphenyl cyclopropyl methanones showcased a new class of anti-mycobacterial agents. These compounds were tested against M. tuberculosis H37Rv in vitro, displaying minimum inhibitory concentrations (MICs) that ranged from 25 to 3.125 µg/mL. Some of these compounds also demonstrated activity against multidrug-resistant (MDR) strains, with two specifically showing an enhancement in mouse survival times (Dwivedi et al., 2005). Further research into 4-(aryloxy)phenyl cyclopropyl methanols expanded on these findings, identifying compounds with even lower MIC values and one compound, in particular, that showed 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages. This compound was also active against extensively drug-resistant (XDR) and rifampicin-resistant clinical isolates (Bisht et al., 2010).
Combinatorial Chemistry Scaffold
Cyclopropyl(4-pentylphenyl)methanone has been utilized as a combinatorial chemistry scaffold. A study reported the synthesis of resin-bound cyclopropyl phenyl methanones, which served as a versatile scaffold for the generation of a diverse array of structurally varied alicyclic compounds. This method presents an efficient, high-yielding approach to creating libraries of potential therapeutic agents (Grover et al., 2004).
Anticancer Potential
Although distinct from cyclopropyl(4-pentylphenyl)methanone, related cyclopropyl-containing compounds have demonstrated significant anticancer activity. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound belonging to the phenstatin family, was found to inhibit tubulin polymerization, induce G2/M phase arrest, and trigger apoptosis in human leukemia cells. These findings indicate the potential of cyclopropyl-containing compounds in anticancer therapy (Magalhães et al., 2013).
Antibacterial Applications
Further extending the versatility of cyclopropyl phenyl methanone derivatives, a study on 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives revealed excellent antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Salmonella typhi. Molecular docking studies highlighted the potential mechanism of action of these compounds, underscoring their significance in developing new antibacterial agents (Chaudhary et al., 2021).
Propiedades
IUPAC Name |
cyclopropyl-(4-pentylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-4-5-12-6-8-13(9-7-12)15(16)14-10-11-14/h6-9,14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZOWGGPRIOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-pentylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2653351.png)
![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)




![2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2653361.png)
![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2653362.png)
